molecular formula C11H12F3N B1453847 {1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 886365-96-4

{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine

Cat. No.: B1453847
CAS No.: 886365-96-4
M. Wt: 215.21 g/mol
InChI Key: QLNBDTJGDJMHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Cyclopropylmethanamine Derivatives

Cyclopropylmethanamine derivatives represent a class of structurally constrained amines characterized by a cyclopropane ring attached to a methanamine group. These compounds exhibit unique stereochemical and electronic properties due to the cyclopropane ring’s inherent ring strain and sp³ hybridization. Key structural features include:

Feature Description Example
Core structure Cyclopropane ring with a methanamine substituent C4H9N (parent cyclopropylmethanamine)
Substituent flexibility Capacity for functionalization at the benzene ring or cyclopropane ring Introduction of trifluoromethyl, halogen, or alkoxy groups
Electronic effects Electron-withdrawing groups (e.g., CF3) enhance lipophilicity and metabolic stability 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine (CAS 503417-34-3)

The {1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine variant further incorporates a trifluoromethyl-substituted phenyl group, conferring enhanced bioavailability and target interaction potential.

Historical Context and Discovery

The development of cyclopropylmethanamine derivatives traces back to early studies on constrained amines for medicinal chemistry applications. Key milestones include:

  • Early Synthesis (1990s–2000s): Initial efforts focused on synthesizing cyclopropylmethylamine (C4H9N) via cyclopropanation reactions or nucleophilic substitution. For example, cyclopropanation of α,β-unsaturated carbonyl compounds with ethyl diazoacetate yielded cyclopropane carboxylates, which were reduced to amines .
  • Trifluoromethyl Incorporation: Introduction of trifluoromethyl groups began in the 2010s, driven by the need for metabolically stable, lipophilic ligands. A 2019 study demonstrated the synthesis of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine via palladium-catalyzed coupling reactions .

Rationale for Academic Study

This compound attracts research due to:

Factor Scientific Basis Relevance
Pharmacological Potential Trifluoromethyl groups enhance binding affinity to hydrophobic protein pockets Targeting GPCRs (e.g., 5-HT2C, D3 dopamine receptors)
Metabolic Stability CF3 groups resist oxidative metabolism, prolonging half-life Improved pharmacokinetic profiles for CNS drugs
Steric Constraints Cyclopropane ring restricts conformational flexibility, aiding selectivity Allosteric modulation of receptors (e.g., D3R)

Recent studies highlight its utility in designing selective agonists/antagonists for central nervous system (CNS) targets .

Scope and Objectives of Research

Current research focuses on:

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituent positions (e.g., 3-CF3 vs. 4-CF3) to maximize receptor selectivity.
  • Synthetic Methodology: Developing scalable routes, such as microwave-assisted Mizoroki–Heck couplings or asymmetric cyclopropanation .
  • Functional Characterization: Assessing efficacy in in vitro assays (e.g., β-arrestin recruitment, NF-κB inhibition) .

Properties

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6H,4-5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNBDTJGDJMHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220199
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-96-4
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article delves into its biological activity, synthesis, and potential pharmacological applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a phenyl ring that has a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl amines with trifluoromethylated aromatic compounds under basic conditions. This method facilitates nucleophilic attack, leading to the formation of the desired amine derivative.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The following sections summarize key findings related to the biological activity of this compound.

Pharmacological Properties

  • Enhanced Lipophilicity : The trifluoromethyl group significantly increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes and reach target sites within the body.
  • Metabolic Stability : Compounds with trifluoromethyl groups tend to have improved metabolic stability, making them more effective as pharmaceuticals.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity. The following table summarizes findings from various studies:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamineSimilar cyclopropyl structure; additional fluorineSignificant receptor binding affinityEnhanced interaction due to additional fluorine
1-(3-Trifluoromethylphenyl)cyclobutanolCyclobutane instead of cyclopropaneVaried activity against cancer linesDifferent strain energy may influence reactivity
1-(4-Trifluoromethylphenyl)cyclopropanemethanolDifferent substitution on the phenyl ringPotential antidepressant effectsVariations in substitution position affect potency

Mechanistic Insights

The mechanism of action for this compound is believed to involve interactions with various neurotransmitter receptors. Preliminary studies suggest that this compound may exhibit significant binding affinity towards targets involved in neurotransmission, which could lead to therapeutic effects in conditions such as depression or anxiety .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl (CF₃) group significantly influences physicochemical properties. Key analogs include:

Compound Name Substituent Position CAS Number Molecular Formula Molar Mass (g/mol) Key References
{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine meta-CF₃ 852877-59-9 C₁₁H₁₂F₃N 215.21
{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine para-CF₃ 886365-83-9 C₁₁H₁₂F₃N 215.21
(1-(3-Chlorophenyl)cyclopropyl)methanamine meta-Cl 115816-31-4 C₁₀H₁₂ClN 181.66
(3-Cyclopropyl-4-fluorophenyl)methanamine 3-cyclopropyl-4-F N/A C₁₀H₁₂FN 165.21
  • Steric Considerations : Cyclopropane rings impose steric constraints, which may affect conformational flexibility. For example, the para-CF₃ isomer (CAS 886365-83-9) may exhibit distinct spatial arrangements in crystal structures due to substituent orientation .

Physicochemical Properties

  • Solubility: Fluorinated analogs (e.g., 3-cyclopropyl-4-fluorophenyl derivative) may exhibit enhanced lipophilicity compared to non-fluorinated variants, impacting bioavailability .
  • Stability : The trifluoromethyl group improves metabolic stability against oxidative degradation, a common feature in drug design .

Preparation Methods

Cyclopropanation of 3-(Trifluoromethyl)styrene Derivatives

The key step in synthesizing {1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine is the formation of the cyclopropane ring attached to the 3-(trifluoromethyl)phenyl group.

  • Starting Material: 3-(Trifluoromethyl)styrene or its derivatives.
  • Reagents: Alkyl diazoacetates (e.g., ethyl diazoacetate) are commonly used as carbene precursors.
  • Catalysts: Copper(II) acetylacetonate [Cu(acac)2] is a typical catalyst for cyclopropanation, facilitating carbene transfer to the alkene.
  • Outcome: The reaction yields a mixture of cis- and trans-cyclopropane carboxylate esters, which can be separated by chromatographic techniques.

This method is adapted from the synthesis of related cyclopropylmethylamine derivatives, where ethyl diazoacetate reacts with styrene derivatives under copper catalysis to afford cyclopropanecarboxylates as racemic mixtures of cis and trans isomers.

Conversion of Cyclopropanecarboxylates to Cyclopropylmethanamine

Following cyclopropanation, the ester intermediates undergo several transformations to introduce the amine group:

  • Hydrolysis: The ester group is hydrolyzed to the corresponding cyclopropanecarboxylic acid under saponification conditions.
  • Activation: The acid is converted into an active acyl derivative, such as an acid chloride or acid anhydride.
  • Amidation: Reaction with ammonia or an amine source yields the corresponding amide.
  • Reduction: The amide is reduced to the primary amine using borane reagents (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex).

This sequence is a standard approach for converting cyclopropanecarboxylates into cyclopropylmethanamines and is described in patents covering cyclopropylmethylamine derivatives.

Alternative Direct Amination Approaches

  • Amine Substitution: In some cases, the cyclopropylmethyl alcohol intermediates (obtained by reduction of the ester) are converted into better leaving groups (e.g., tosylates), then displaced by amines to form cyclopropylmethanamines.
  • Reductive Amination: Reductive amination of cyclopropyl aldehydes or ketones with ammonia or primary amines followed by reduction can also afford the target amines.

These methods provide alternative routes to the amine functionality and are useful when direct amidation-reduction sequences are less efficient.

N-Methylation and N-Alkylation Variants

For derivatives with N-substituted amines, such as N-methyl or N,N-dimethyl cyclopropylmethanamines, the following methods are employed:

  • Formylation followed by Reduction: The primary amine is formylated using acetic formic anhydride, then reduced in situ with borane-dimethyl sulfide to yield N-methylamines without overalkylation.
  • Reductive Alkylation: Using formaldehyde and sodium cyanoborohydride (NaBH3CN) or other reductive amination conditions to introduce alkyl groups on the nitrogen.

These protocols are adapted from the synthesis of tranylcypromine analogs and related cyclopropylmethylamines.

Reaction Conditions and Purification

  • Temperature: Cyclopropanation is typically performed at room temperature or slightly elevated temperatures; amidation and reduction steps may require reflux or controlled heating.
  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).
  • Purification: Products are purified by standard chromatographic techniques, recrystallization, or conversion to stable salts (e.g., hydrochloride salts) for isolation.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material/Intermediate Reagents/Catalysts Conditions Product/Intermediate
1 Cyclopropanation 3-(Trifluoromethyl)styrene Ethyl diazoacetate, Cu(acac)2 Room temp, inert atmosphere Mixture of cis/trans cyclopropanecarboxylates
2 Hydrolysis Cyclopropanecarboxylate esters Base (NaOH or KOH) Aqueous, reflux Cyclopropanecarboxylic acids
3 Activation Cyclopropanecarboxylic acids SOCl2 or acid anhydride Reflux or room temp Acid chlorides or anhydrides
4 Amidation Acid chlorides/anhydrides Ammonia or amine Mild heating Cyclopropanecarboxamides
5 Reduction Cyclopropanecarboxamides Borane-THF or borane-DMS Reflux or room temp Cyclopropylmethanamines
6 Optional N-alkylation Primary amines Acetic formic anhydride + borane or formaldehyde + NaBH3CN Controlled temp N-Methyl or N-alkyl cyclopropylmethanamines

Research Findings and Notes

  • The cyclopropanation step yields a mixture of stereoisomers; separation is necessary for obtaining pure isomers.
  • Borane reductions are preferred for their mildness and selectivity in reducing amides to amines without affecting other sensitive groups.
  • The trifluoromethyl substituent on the phenyl ring is stable under these reaction conditions, allowing for selective transformations on the cyclopropylmethanamine scaffold.
  • These methods have been validated in pharmaceutical patent literature and peer-reviewed studies focusing on cyclopropylmethylamine derivatives with varied aromatic substitutions.

Q & A

Q. What are the recommended techniques for synthesizing {1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine, and how can reaction yields be optimized?

A three-step synthesis protocol analogous to cyclopropane-containing ALK inhibitors can be adapted, starting with trifluoromethyl-substituted precursors. For example, cyclopropane ring formation via [2+1] cycloaddition or transition metal-catalyzed cross-coupling may be employed . Yield optimization (e.g., 38% in related syntheses) requires controlling steric effects from the trifluoromethyl group and cyclopropane strain. Strategies include:

  • Catalyst screening : Palladium or nickel catalysts for coupling reactions.
  • Temperature modulation : Lower temperatures to stabilize intermediates.
  • Protecting groups : Use acid-labile groups (e.g., THP) during amine functionalization .

Q. How should researchers characterize the purity and structural identity of this compound?

  • LC-MS/HRMS : Confirm molecular weight (expected m/z ~229.1 for C11H12F3N) and isotopic patterns from fluorine/cyclopropane .
  • <sup>1</sup>H/<sup>19</sup>F NMR : Identify cyclopropane protons (δ ~0.5–2.0 ppm, split patterns) and trifluoromethyl groups (δ ~-60 ppm in <sup>19</sup>F NMR) .
  • HPLC : Purity assessment using reverse-phase columns (≥95% purity typical for research-grade material) .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; static-free containers to prevent ignition .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Refrigerate (2–8°C) in sealed, dry containers under inert gas (N2) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Map interactions between the cyclopropane/trifluoromethyl motifs and target proteins (e.g., kinase active sites) .
  • DFT calculations : Evaluate cyclopropane ring strain (≈27 kcal/mol) and electronic effects of the trifluoromethyl group on amine basicity .
  • ADMET prediction : Use QSAR models to predict solubility (LogP ~2.5) and metabolic stability .

Q. What strategies resolve contradictory spectroscopic data during structure elucidation?

  • Multi-nuclear NMR : Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to distinguish overlapping signals (e.g., cyclopropane vs. aromatic protons) .
  • X-ray crystallography : Resolve ambiguities in cyclopropane geometry or regiochemistry .
  • Isotopic labeling : Synthesize <sup>13</sup>C-labeled cyclopropane to track ring-opening side reactions .

Q. How can synthetic routes be adapted to improve scalability for in vivo studies?

  • Flow chemistry : Mitigate exothermic risks in cyclopropane formation .
  • Microwave-assisted synthesis : Reduce reaction times for amine deprotection steps (e.g., THP removal under acidic conditions) .
  • Salt formation : Convert the free amine to a hydrochloride salt (≥95% purity) for enhanced stability and solubility .

Q. What analytical methods are suitable for detecting degradation products under varying pH/temperature?

  • Stability studies : Incubate at pH 2–9 (37°C) and monitor via LC-MS. Common degradation pathways:
    • Cyclopropane ring-opening : Detect via loss of ~28 Da (C2H4) .
    • Amine oxidation : Identify N-oxide derivatives (m/z +16) .
  • Forced degradation : Expose to UV light or peroxides to simulate accelerated aging .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed reaction yields?

  • Mechanistic studies : Use <sup>19</sup>F NMR to track trifluoromethyl group stability under reaction conditions .
  • Byproduct identification : Isolate side products (e.g., dimerized cyclopropanes) via preparative TLC .
  • Kinetic profiling : Compare Arrhenius plots to identify temperature-sensitive steps (e.g., cyclopropane formation vs. amine deprotection) .

Q. What experimental controls validate biological activity in cell-based assays?

  • Negative controls : Use structurally similar but inactive analogs (e.g., non-fluorinated cyclopropanes) .
  • Dose-response curves : Confirm EC50 values align with computational predictions (nM–μM range typical for kinase inhibitors) .
  • Off-target screening : Test against panels of unrelated enzymes/receptors to rule out nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine
Reactant of Route 2
{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.